molecular formula C8H8N2O B14490234 Hydrazinecarboxaldehyde, (phenylmethylene)- CAS No. 65161-27-5

Hydrazinecarboxaldehyde, (phenylmethylene)-

Cat. No.: B14490234
CAS No.: 65161-27-5
M. Wt: 148.16 g/mol
InChI Key: FVSCAASNXZSUSO-UHFFFAOYSA-N
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Description

It is a derivative of hydrazine and is characterized by the presence of a phenylmethylene group attached to the hydrazinecarboxaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazinecarboxaldehyde, (phenylmethylene)-, can be synthesized through the reaction of hydrazinecarboxaldehyde with benzaldehyde. The reaction typically involves the condensation of these two compounds in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The reaction can be represented as follows:

C6H5CHO+H2NNHCHOC6H5CH=N-NHCHO+H2O\text{C}_6\text{H}_5\text{CHO} + \text{H}_2\text{NNHCHO} \rightarrow \text{C}_6\text{H}_5\text{CH=N-NHCHO} + \text{H}_2\text{O} C6​H5​CHO+H2​NNHCHO→C6​H5​CH=N-NHCHO+H2​O

Industrial Production Methods

In an industrial setting, the production of hydrazinecarboxaldehyde, (phenylmethylene)-, may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields . Additionally, the use of solid-state melt reactions and mechanochemical approaches have been explored for the synthesis of hydrazone derivatives .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxaldehyde, (phenylmethylene)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into hydrazine derivatives.

    Substitution: The phenylmethylene group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oximes and nitriles.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazones.

Mechanism of Action

The mechanism of action of hydrazinecarboxaldehyde, (phenylmethylene)-, involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also form coordination complexes with metal ions, which may play a role in its biological activities .

Comparison with Similar Compounds

Similar Compounds

    Acetyl hydrazine: A derivative of hydrazine with an acetyl group attached.

    Benzoyl hydrazine: A derivative of hydrazine with a benzoyl group attached.

Uniqueness

Hydrazinecarboxaldehyde, (phenylmethylene)-, is unique due to the presence of the phenylmethylene group, which imparts distinct chemical and biological properties.

Properties

CAS No.

65161-27-5

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

N-(benzylideneamino)formamide

InChI

InChI=1S/C8H8N2O/c11-7-10-9-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)

InChI Key

FVSCAASNXZSUSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NNC=O

Origin of Product

United States

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